molecular formula C10H6N2O2S2 B1453659 5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1082291-47-1

5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1453659
CAS No.: 1082291-47-1
M. Wt: 250.3 g/mol
InChI Key: JVBZIAIVSIVPSX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(2-Furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one (molecular formula: C₁₀H₆N₂O₂S₂, molecular weight: 250.30 g/mol) is a thieno[2,3-d]pyrimidin-4(3H)-one derivative featuring a 2-furyl substituent at the 5-position and a mercapto (-SH) group at the 2-position. This scaffold is widely utilized in medicinal chemistry due to its versatility in drug design, particularly for antitumor and antibacterial agents .

Synthesis The synthesis of such derivatives often involves palladium-catalyzed coupling reactions (e.g., Suzuki or Stille couplings) or cyclocondensation strategies. For instance, intermediate iodothieno[2,3-d]pyrimidinones can undergo microwave-assisted coupling with aryl thiols to introduce substituents like the 2-furyl group .

Properties

IUPAC Name

5-(furan-2-yl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S2/c13-8-7-5(6-2-1-3-14-6)4-16-9(7)12-10(15)11-8/h1-4H,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBZIAIVSIVPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC3=C2C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one, with the CAS number 1082291-47-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H6N2O2S2C_{10}H_{6}N_{2}O_{2}S_{2}, with a molecular weight of 250.29 g/mol. The compound features a thieno[2,3-d]pyrimidine backbone substituted with a furyl group and a mercapto (-SH) group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The details of the synthetic route may vary across studies, but generally include cyclization reactions involving thioketones and appropriate nitrogen-containing compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 32 to 64 µg/mL.
  • Antifungal Activity : Against fungal pathogens such as Candida albicans, the compound exhibited moderate antifungal activity with MIC values around 62.5 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : The compound can cause G1 phase arrest in certain cancer cell lines.
  • Caspase Activation : Increased levels of activated caspases indicate the induction of apoptotic pathways.

A study found that derivatives of this compound could inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiol group or variations in the furyl substitution can significantly influence its potency and selectivity:

ModificationEffect on Activity
Substituting thiolEnhanced antibacterial activity
Altering furyl positionImproved anticancer efficacy

This table summarizes how specific modifications impact biological activities, providing insights for future drug design efforts.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of several derivatives of this compound against clinical isolates. Results indicated that modifications to the thiol group enhanced antibacterial potency against resistant strains .
  • Anticancer Evaluation : Another study focused on evaluating the anticancer effects in breast cancer cell lines. The findings suggested that specific structural modifications led to increased cytotoxicity compared to standard chemotherapeutics .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of thieno[2,3-d]pyrimidinone derivatives are highly dependent on substituents at the 2-, 5-, and 7-positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidinone Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Method Reference
5-(2-Furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one 5-(2-furyl), 2-SH 250.30 Potential antitumor activity; SH group enhances metal-binding capacity Microwave-assisted coupling
5-(4-Chlorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one 5-(4-Cl-Ph), 2-SH 310.79 Improved lipophilicity; antibacterial activity Cyclocondensation with aryl aldehydes
3-Allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one 3-allyl, 5-(4-F-Ph), 2-SH 318.39 Enhanced solubility (allyl group); fluorophenyl improves metabolic stability Alkylation of mercapto intermediate
5-(3,4-Dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one 5-(3,4-Me₂-Ph), 2-SH 314.43 Increased steric bulk; potential kinase inhibition Pd-catalyzed coupling
5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one 5-(5-Me-furyl), 2-H 232.25 Reduced reactivity (lack of SH); lower molecular weight Formic acid cyclocondensation
Key Observations

Mercapto Group Influence: The 2-mercapto (-SH) group enhances metal-binding affinity and may improve interactions with biological targets like enzymes or DNA. For example, 5-(4-chlorophenyl)-2-mercapto derivatives exhibit stronger antibacterial activity compared to non-mercapto analogues .

Aromatic Substituents :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Improve lipophilicity and membrane permeability. The 4-fluorophenyl derivative (318.39 g/mol) shows enhanced metabolic stability due to fluorine’s electronegativity .
  • Electron-Donating Groups (e.g., Me, MeO) : Increase steric bulk and may reduce solubility. The 3,4-dimethylphenyl analogue (314.43 g/mol) is associated with kinase inhibition but may face bioavailability challenges .

Heterocyclic Variations: Furyl vs. However, furyl derivatives (e.g., 250.30 g/mol) may exhibit lower thermal stability compared to phenyl-substituted analogues . Pyrido[2,3-d]pyrimidinones: Replacement of the thiophene ring with pyridine (e.g., compound 13 in ) alters π-stacking interactions and solubility profiles .

Preparation Methods

Cyclization of Aminothiophene with Formamide

One of the most efficient approaches involves the condensation of a 2-aminothiophene derivative bearing a 2-furyl substituent with formamide at elevated temperatures. This method promotes cyclization to form the thieno[2,3-d]pyrimidin-4-one core with good to excellent yields (76–97%) depending on substituents.

  • Reaction Conditions:
    • Excess formamide
    • High temperature (typically >150 °C)
    • Sealed vial or reflux setup
  • Yields: Generally high, but sensitive to electronic effects of substituents (e.g., methoxy vs. ethoxy groups affect yields).

Use of Potassium Thiocyanate in Acidic Medium

Cyclocondensation of ethyl aminothiophene-carboxylates with potassium thiocyanate in acidic media (e.g., hydrochloric acid in refluxing 1,4-dioxane) leads to 2-thioxo-thieno[2,3-d]pyrimidin-4-one derivatives, which include the mercapto analogs like this compound.

  • Reaction Conditions:
    • Potassium thiocyanate
    • Acidic medium (HCl or acetic acid)
    • Reflux temperature
  • Yields: Moderate to good (58–91%) depending on substrate and solvent.

Cyclization via Isothiocyanate Intermediates

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Notes
Cyclization with formamide Aminothiophene + excess formamide, high temp 76–97 Sensitive to substituent effects
Potassium thiocyanate cyclization Ethyl aminothiophene-carboxylate + KSCN + acid 58–91 Moderate to good yields, acidic medium
Isothiocyanate intermediate Aminothiophene + ethoxycarbonyl isothiocyanate + amine + DMF 42–70 One-pot, high temp cyclization
Thorpe-Ziegler cyclization Mercaptocarbonitrile + base ~71 Suitable for mercapto-substituted rings
Gewald reaction + cyclization Ketone/aldehyde + activated nitrile + S + formamide Good Versatile, one-pot aminothiophene synthesis

Q & A

Q. What are the established synthetic routes for 5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one?

The synthesis typically involves multi-step organic reactions starting from thiophene derivatives. A common method includes cyclization of 2-amino-4-(2-furyl)thiophene-3-carbonitrile with formic acid under reflux conditions, followed by thiolation using phosphorus pentasulfide (P₄S₁₀) . Yields can be optimized by controlling reaction time (16–18 hours) and solvent choice (e.g., dimethylformamide).

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR for verifying substituent positions (e.g., furyl protons at δ ~6.5–7.5 ppm) .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 290 [M+^+]) confirm molecular weight .
  • IR spectroscopy : Absorption bands for thiol (-SH) at ~2539 cm1^{-1} and carbonyl (C=O) at ~1676 cm1^{-1} .

Q. What preliminary biological activities have been reported?

  • Antimicrobial activity : Derivatives show inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–32 µg/mL, likely due to thiol-mediated enzyme disruption .
  • Anticancer potential : Analogous thieno-pyrimidines exhibit antiproliferative effects (IC₅₀ ~10–50 µM) in cancer cell lines via kinase inhibition .

Advanced Research Questions

Q. How to resolve contradictions in biological data across studies?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:

  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum content in media .
  • Compound purity : Impurities >5% (common in thiol-containing compounds) skew results; validate via HPLC (≥95% purity) .
  • Mechanistic overlap : Off-target effects (e.g., ROS generation) require orthogonal assays like enzymatic inhibition vs. cell viability .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug design : Acetylating the -SH group increases solubility (LogP reduced from 2.1 to 1.5) .
  • Nanoformulation : Encapsulation in liposomes (size ~100 nm) enhances bioavailability by 3-fold in rodent models .

Q. Which enzymes or pathways are likely targets for this compound?

  • Kinase inhibition : Analogous compounds inhibit EGFR (IC₅₀ ~15 µM) by binding to the ATP pocket; molecular docking supports similar interactions for the furyl derivative .
  • Thioredoxin reductase (TrxR) : The -SH group may reduce selenocysteine residues in TrxR, disrupting redox balance in cancer cells .

Methodological Challenges

Q. How to address instability of the thiol group during storage?

  • Storage : Under nitrogen at -20°C in amber vials to prevent oxidation .
  • Stabilizers : Add 1% EDTA to buffer solutions to chelate metal ions that catalyze oxidation .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding to kinases by measuring protein denaturation shifts (~2–4°C) .
  • Click chemistry : Introduce an alkyne tag to track compound localization via fluorescence microscopy .

Future Directions

Q. What novel derivatives could expand the therapeutic potential?

  • Fluorinated analogs : Introduce CF₃ groups (as in ) to enhance blood-brain barrier penetration .
  • Hybrid structures : Fuse with triazole rings () to improve antimicrobial spectrum .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
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5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

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